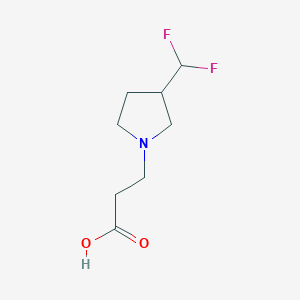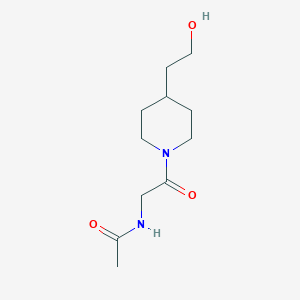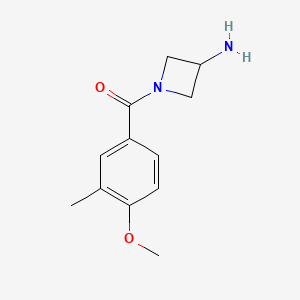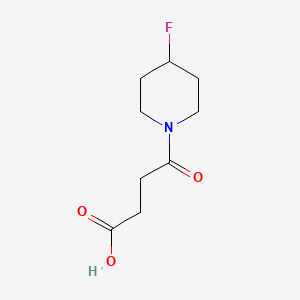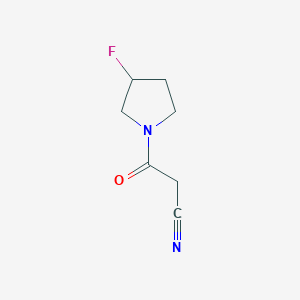
1-ethyl-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide
Overview
Description
“1-ethyl-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide” is a compound that contains a piperidine moiety. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A novel glycine transporter 1 (GlyT1) inhibitor was designed by the superposition of different chemotypes to enhance its inhibitory activity .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Microwave-Assisted Synthesis
Microwave-assisted synthesis techniques have been employed to facilitate the direct amidation of related compounds, showing that such methodologies can provide efficient pathways to carboxamides, potentially including derivatives of "1-ethyl-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide" (M. Milosevic et al., 2015).
Structure-Activity Relationships
Studies on the structure-activity relationships of pyrazole derivatives, including analogs of the compound , have explored their potential as cannabinoid receptor antagonists. These studies aid in characterizing cannabinoid receptor binding sites and developing pharmacological probes (R. Lan et al., 1999).
Development of PET Agents
Research has also focused on synthesizing new potential PET agents for imaging specific enzymes involved in neuroinflammation, demonstrating the utility of pyrazole carboxamide derivatives in developing diagnostic tools (Xiaohong Wang et al., 2018).
Glycine Transporter 1 Inhibition
Another application involves the identification of potent and orally available glycine transporter 1 inhibitors, highlighting the therapeutic potential of pyrazole carboxamide derivatives in neurological disorders (Shuji Yamamoto et al., 2016).
Antituberculosis Activity
Pyrazole carboxamide derivatives have been evaluated for their antituberculosis activity, indicating their potential role in addressing antibiotic resistance and developing new treatments for tuberculosis (V. U. Jeankumar et al., 2013).
Molecular Interaction Studies
Research into the molecular interactions of pyrazole carboxamide derivatives with cannabinoid receptors has provided insights into the mechanisms of action of cannabinoid receptor antagonists, which can inform the development of drugs targeting these receptors (J. Shim et al., 2002).
Mechanism of Action
Future Directions
The future directions in the field of piperidine derivatives involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
2-ethyl-5-piperidin-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-2-15-10(11(12)16)7-9(14-15)8-5-3-4-6-13-8/h7-8,13H,2-6H2,1H3,(H2,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJOZRMTLKNNQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CCCCN2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




